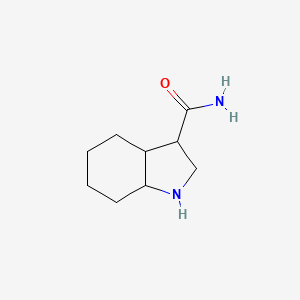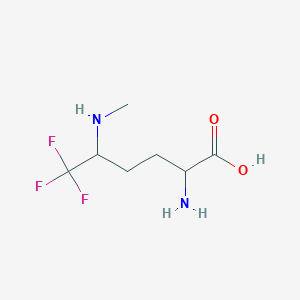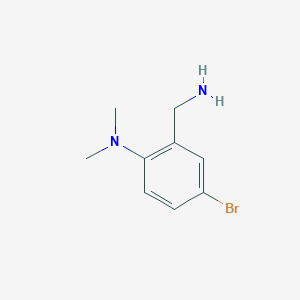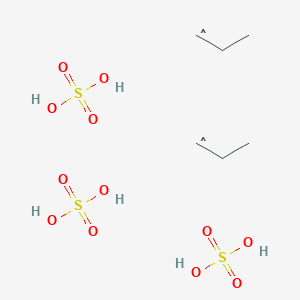![molecular formula C22H16ClNO3 B13145798 9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]- CAS No. 848679-23-2](/img/structure/B13145798.png)
9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chloro group at the first position, an ethoxyphenylamino group at the eighth position, and two ketone groups at the ninth and tenth positions of the anthracene core. Anthracene derivatives are known for their applications in organic electronics, dyes, and as intermediates in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Chlorination: The amino group is then chlorinated to form 1-chloroanthracene.
Amination: The chloro group is substituted with a 4-ethoxyphenylamino group.
Oxidation: Finally, the anthracene core is oxidized to introduce the ketone groups at the ninth and tenth positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of solvents and temperature control is crucial to maintain the stability of intermediates and the final product .
化学反应分析
Types of Reactions
1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction can convert the ketone groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The amino group can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium-catalyzed coupling reactions using ligands and bases.
Major Products
Oxidation: Anthraquinones.
Reduction: Hydroxyanthracenes.
Substitution: Various substituted anthracenes.
Coupling: Extended aromatic systems.
科学研究应用
1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Dyes and Pigments: Serves as a precursor for the synthesis of dyes and pigments with specific optical properties.
Biological Studies: Investigated for its potential anticancer and antimicrobial activities.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
作用机制
The mechanism of action of 1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell apoptosis. Additionally, it can inhibit enzymes involved in cellular processes, contributing to its biological activities .
相似化合物的比较
Similar Compounds
1-Chloro-9,10-anthraquinone: Lacks the ethoxyphenylamino group, making it less versatile in biological applications.
8-((4-ethoxyphenyl)amino)anthracene-9,10-dione: Lacks the chloro group, affecting its reactivity in substitution reactions.
1-Amino-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione: Contains an amino group instead of a chloro group, altering its chemical properties.
Uniqueness
1-Chloro-8-((4-ethoxyphenyl)amino)anthracene-9,10-dione is unique due to the combination of its chloro and ethoxyphenylamino groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
848679-23-2 |
|---|---|
分子式 |
C22H16ClNO3 |
分子量 |
377.8 g/mol |
IUPAC 名称 |
1-chloro-8-(4-ethoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO3/c1-2-27-14-11-9-13(10-12-14)24-18-8-4-6-16-20(18)22(26)19-15(21(16)25)5-3-7-17(19)23/h3-12,24H,2H2,1H3 |
InChI 键 |
KUJMPLWYZJLFBT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
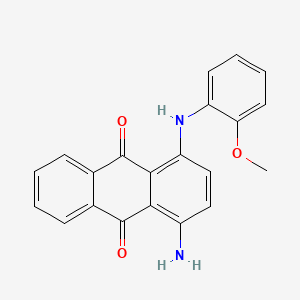
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
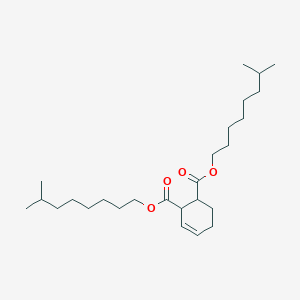
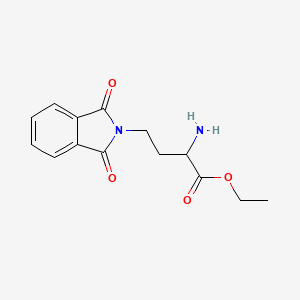
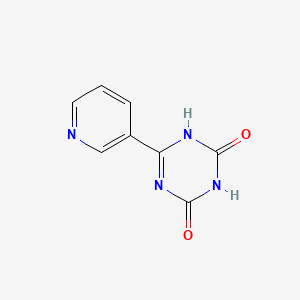


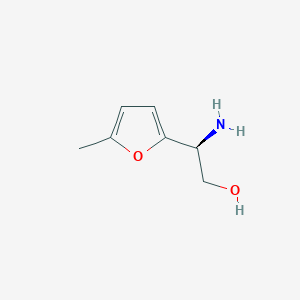
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
